5-chloro-3H-1,3-benzothiazole-2-thione;zinc
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Overview
Description
5-chloro-3H-1,3-benzothiazole-2-thione;zinc is a compound that belongs to the class of benzothiazoles. Benzothiazoles are organic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3H-1,3-benzothiazole-2-thione typically involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of sulfur. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{CS}_2 \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SC}=\text{S} + \text{H}_2\text{S} ] This method was developed by A. W. Hoffmann and has been widely used in the synthesis of benzothiazole derivatives .
Industrial Production Methods
Industrial production of 5-chloro-3H-1,3-benzothiazole-2-thione involves the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3H-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazoles .
Scientific Research Applications
5-chloro-3H-1,3-benzothiazole-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of rubber and other materials due to its vulcanization properties.
Mechanism of Action
The mechanism of action of 5-chloro-3H-1,3-benzothiazole-2-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-mercaptobenzothiazole: Similar in structure but lacks the chlorine atom.
5-chloro-2-mercaptobenzothiazole: Very similar but differs in the position of the chlorine atom.
Uniqueness
5-chloro-3H-1,3-benzothiazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C14H8Cl2N2S4Zn |
---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
5-chloro-3H-1,3-benzothiazole-2-thione;zinc |
InChI |
InChI=1S/2C7H4ClNS2.Zn/c2*8-4-1-2-6-5(3-4)9-7(10)11-6;/h2*1-3H,(H,9,10); |
InChI Key |
RPFNYNFSCWSSAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=S)S2.C1=CC2=C(C=C1Cl)NC(=S)S2.[Zn] |
Origin of Product |
United States |
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